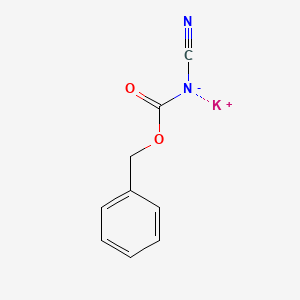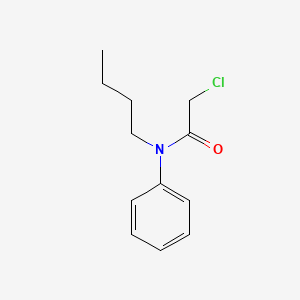![molecular formula C22H30N2O4 B12007013 1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B12007013.png)
1-[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol) is a chemical compound with the molecular formula C22H30N2O4 and a molecular weight of 386.495 g/mol . This compound is characterized by the presence of a piperazine ring linked to two phenoxypropanol groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol) typically involves the reaction of piperazine with 1-phenoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
3,3’-(piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The phenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
科学的研究の応用
3,3’-(piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 3,3’-(piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol) involves its interaction with specific molecular targets and pathways. The piperazine ring and phenoxypropanol groups play a crucial role in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Some compounds similar to 3,3’-(piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol) include:
- 2,2’-(piperazine-1,4-diyl)bis(1-phenylethanol)
- 4,4’-(piperazine-1,4-diyl)bis(3-ethoxycyclobut-3-ene-1,2-dione)
- 3,3’-(piperazine-1,4-diyl)dipropan-1-ol
Uniqueness
The presence of both piperazine and phenoxypropanol groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
特性
分子式 |
C22H30N2O4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
1-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C22H30N2O4/c25-19(17-27-21-7-3-1-4-8-21)15-23-11-13-24(14-12-23)16-20(26)18-28-22-9-5-2-6-10-22/h1-10,19-20,25-26H,11-18H2 |
InChIキー |
YHIJMIBVSIPDAN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)CC(COC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)

![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)


![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007024.png)
